

An In-depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methylphenyl)benzaldehyde

Cat. No.: B1585631

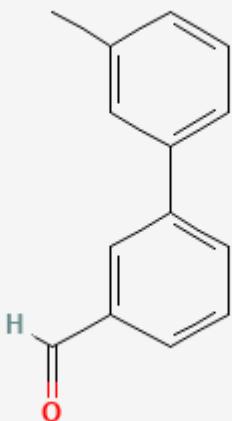
[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound **3-(3-Methylphenyl)benzaldehyde**. It will cover its fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in modern research and development.

Core Chemical Identity

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-(3-methylphenyl)benzaldehyde**^[1]. This name systematically describes its molecular structure. Let's deconstruct the name to understand the compound's architecture:


- Benzaldehyde: This is the parent structure, indicating a benzene ring substituted with a formyl group (-CHO).
- 3-(...): This prefix indicates that a substituent is attached to the 3rd carbon atom of the benzaldehyde ring.
- (3-methylphenyl): This is the substituent at the 3rd position. It is a phenyl group (a benzene ring) which itself has a methyl group (-CH₃) at its 3rd position.

Therefore, the structure consists of two benzene rings linked together, forming a biphenyl system. One ring bears a formyl group, and the other has a methyl group.

Synonyms for this compound include 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde, and 3-(m-tolyl)benzaldehyde[1][2].

Chemical Structure

The two-dimensional structure of **3-(3-Methylphenyl)benzaldehyde** is depicted below:

Caption: 2D structure of **3-(3-Methylphenyl)benzaldehyde**.

The molecule's key features are the two aromatic rings connected by a single bond, with the aldehyde and methyl groups positioned meta to the biphenyl linkage on their respective rings.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(3-Methylphenyl)benzaldehyde** is presented in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ O	PubChem[1]
Molecular Weight	196.24 g/mol	PubChem[1], Sigma-Aldrich
CAS Number	216443-78-6	Sigma-Aldrich, ChemBK[2]
Appearance	Solid	Sigma-Aldrich
Predicted Boiling Point	337.3 ± 21.0 °C	ChemBK[2][3]
Predicted Density	1.074 ± 0.06 g/cm ³	ChemBK[2][3]
Storage Conditions	Under inert gas (nitrogen or Argon) at 2-8°C	ChemBK[2][3]

Synthesis Protocol: A Validated Approach

The synthesis of unsymmetrical biphenyl compounds like **3-(3-Methylphenyl)benzaldehyde** is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method is favored for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for **3-(3-Methylphenyl)benzaldehyde** involves breaking the bond between the two phenyl rings. This leads to two commercially available or readily synthesizable precursors: a boronic acid (or its ester equivalent) and an aryl halide.

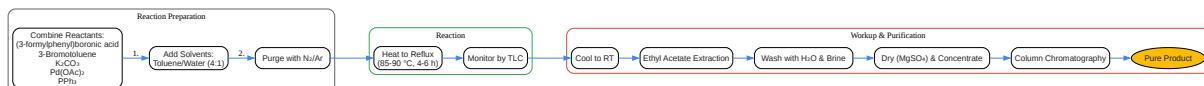
Experimental Workflow: Suzuki-Miyaura Coupling

The following protocol describes a reliable method for the synthesis of **3-(3-Methylphenyl)benzaldehyde**.

Reaction Scheme:

(3-formylphenyl)boronic acid + 3-bromotoluene --(Pd catalyst, base)--> **3-(3-Methylphenyl)benzaldehyde**

Materials and Reagents:


- (3-formylphenyl)boronic acid
- 3-Bromotoluene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-formylphenyl)boronic acid (1.2 equivalents), 3-bromotoluene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
- Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The biphasic solvent system is crucial for the Suzuki coupling mechanism.
- Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
- Extraction: Wash the organic layer sequentially with water and brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-(3-Methylphenyl)benzaldehyde**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling workflow for the synthesis of **3-(3-Methylphenyl)benzaldehyde**.

Applications in Research and Drug Development

3-(3-Methylphenyl)benzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

- Pharmaceutical Intermediate: The biphenyl scaffold is a common motif in many biologically active molecules. The aldehyde functional group in **3-(3-Methylphenyl)benzaldehyde** is particularly useful as it can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of diverse

compound libraries for drug discovery screening. For instance, similar biphenyl aldehydes are precursors to angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

- **Material Science:** Biphenyl derivatives are known for their unique optical and electronic properties. They can be incorporated into polymers to enhance thermal stability and mechanical strength. The reactivity of the aldehyde group allows for its integration into polymer backbones or as a pendant group.
- **Agrochemicals:** The biphenyl structure is also found in some pesticides and herbicides. 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde is a known environmental transformation product of the pesticide Bifenthrin[4]. This highlights the importance of studying the synthesis and properties of related biphenyl aldehydes for environmental and toxicological assessments.

Safety and Handling

Based on available data, **3-(3-Methylphenyl)benzaldehyde** should be handled with care in a laboratory setting. It may be harmful if swallowed and can cause skin and serious eye irritation[1]. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- PubChem. (n.d.). **3-(3-Methylphenyl)benzaldehyde**. National Center for Biotechnology Information.
- ChemBK. (n.d.). **3-(3-METHYLPHENYL)BENZALDEHYDE**.
- ChemBK. (n.d.). [1,1'-Biphenyl]-3-carboxaldehyde, 3'-methyl-.
- PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information.
- NIST. (n.d.). Benzaldehyde, 3-methyl-. National Institute of Standards and Technology.
- BuyersGuideChem. (n.d.). **3-(3-Methylphenyl)benzaldehyde** suppliers and producers.
- The Pherobase. (2025, July 8). Synthesis - 3me-benzaldehyde.
- ChemBK. (n.d.). 3'-METHYL-BIPHENYL-4-CARBOXALDEHYDE.
- PubChem. (n.d.). 3'-Ethyl-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. National Center for Biotechnology Information.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- PubChem. (n.d.). [1,1'-Biphenyl]-3,3'-dicarbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3',4'-Dimethylbiphenyl-3-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3',5'-Dimethoxy-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Indole-3-carbaldehyde.
- Pharmaffiliates. (n.d.). Fmoc N-Hydroxysuccinimide Ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(3-Methylphenyl)benzaldehyde | C14H12O | CID 1394274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde | C14H12O | CID 22608003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585631#3-3-methylphenyl-benzaldehyde-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com